molecular formula C28H21NO8 B12704029 (2R-trans)-3,4-Dihydro-2-(2-(4-nitrophenyl)-2-phenyl-1,3-benzodioxol-5-yl)-2H-1-benzopyran-3,5,7-triol CAS No. 89329-12-4

(2R-trans)-3,4-Dihydro-2-(2-(4-nitrophenyl)-2-phenyl-1,3-benzodioxol-5-yl)-2H-1-benzopyran-3,5,7-triol

Cat. No.: B12704029
CAS No.: 89329-12-4
M. Wt: 499.5 g/mol
InChI Key: TZIOWTSBLLCTJO-QFIHXRDCSA-N
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Description

EINECS 289-490-7 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.

Chemical Reactions Analysis

EINECS 289-490-7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may utilize reducing agents like sodium borohydride or lithium aluminum hydride . The major products formed from these reactions vary based on the reaction conditions and the nature of the starting material.

Scientific Research Applications

EINECS 289-490-7 has a wide range of applications in scientific research, including its use in chemistry, biology, medicine, and industry. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology, it could be involved in studies related to cellular processes and molecular interactions. In medicine, the compound might be explored for its potential therapeutic effects or as a diagnostic tool. Industrially, EINECS 289-490-7 could be utilized in the production of various chemical products .

Mechanism of Action

The mechanism of action of EINECS 289-490-7 involves its interaction with specific molecular targets and pathways within biological systems. The exact molecular targets and pathways depend on the compound’s structure and the context in which it is used. For instance, it may interact with enzymes, receptors, or other proteins to exert its effects .

Comparison with Similar Compounds

EINECS 289-490-7 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or functional groups. The comparison can focus on aspects such as reactivity, stability, and applications. Some similar compounds might include those listed in the EINECS inventory with similar molecular formulas or chemical properties .

Properties

CAS No.

89329-12-4

Molecular Formula

C28H21NO8

Molecular Weight

499.5 g/mol

IUPAC Name

(2R,3S)-2-[2-(4-nitrophenyl)-2-phenyl-1,3-benzodioxol-5-yl]-3,4-dihydro-2H-chromene-3,5,7-triol

InChI

InChI=1S/C28H21NO8/c30-20-13-22(31)21-15-23(32)27(35-25(21)14-20)16-6-11-24-26(12-16)37-28(36-24,17-4-2-1-3-5-17)18-7-9-19(10-8-18)29(33)34/h1-14,23,27,30-32H,15H2/t23-,27+,28?/m0/s1

InChI Key

TZIOWTSBLLCTJO-QFIHXRDCSA-N

Isomeric SMILES

C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC4=C(C=C3)OC(O4)(C5=CC=CC=C5)C6=CC=C(C=C6)[N+](=O)[O-])O

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC4=C(C=C3)OC(O4)(C5=CC=CC=C5)C6=CC=C(C=C6)[N+](=O)[O-])O

Origin of Product

United States

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